Ethanone, 2,2'-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1'E)-
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Overview
Description
Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- is a chemical compound with the IUPAC name (NE)-N-[1-(4-chlorophenyl)-2-[[(2E)-2-(4-chlorophenyl)-2-hydroxyiminoethyl]disulfanyl]ethylidene]hydroxylamine. This compound is known for its unique structure, which includes a dioxime group and a disulfide linkage, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- typically involves the reaction of 4-chloroacetophenone with hydroxylamine to form the oxime. This intermediate is then subjected to a disulfide formation reaction, often using sulfur or a sulfur-containing reagent, to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity.
Chemical Reactions Analysis
Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- exerts its effects involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, such as proteins and enzymes, affecting their structure and function. The compound can modulate oxidative stress pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar compounds to Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- include:
Bis(4-chlorophenyl) disulfide: Lacks the dioxime group, making it less versatile in certain reactions.
4-Chlorophenyl oxime: Does not contain the disulfide linkage, limiting its applications in disulfide chemistry.
Dithiobis(phenyl) oxime: Similar structure but without the chlorophenyl groups, affecting its reactivity and applications. Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- is unique due to its combination of a dioxime group and a disulfide linkage, providing a distinct set of chemical properties and applications.
Properties
CAS No. |
23080-36-6 |
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Molecular Formula |
C16H14Cl2N2O2S2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)-2-[[(2E)-2-(4-chlorophenyl)-2-hydroxyiminoethyl]disulfanyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-13-5-1-11(2-6-13)15(19-21)9-23-24-10-16(20-22)12-3-7-14(18)8-4-12/h1-8,21-22H,9-10H2/b19-15-,20-16- |
InChI Key |
KESDEQSKAJKBEN-IKBKFCNISA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/CSSC/C(=N/O)/C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)CSSCC(=NO)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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